PRL 2915

Somatostatin Receptor Pharmacology SSTR2 Antagonism Binding Affinity Assay

PRL-2915 is a high-affinity hsst2 antagonist (Ki=12 nM) with no agonist activity, essential for isolating SSTR2-mediated pathways without confounding receptor activation. Unlike agonists, it enables precise dissection of signaling in pituitary, neuroendocrine, and SSTR2-expressing cancer models. Validated functional IC50 of 1.8 nM ensures reliable assay standardization.

Molecular Formula C59H71ClN12O8S2
Molecular Weight 1175.9 g/mol
CAS No. 209006-18-8
Cat. No. B3251364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRL 2915
CAS209006-18-8
Molecular FormulaC59H71ClN12O8S2
Molecular Weight1175.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC7=CC=CC=C7C=C6)C(=O)N
InChIInChI=1S/C59H71ClN12O8S2/c1-59(2,3)50-58(80)71-49(56(78)67-45(51(63)73)27-35-17-20-37-12-4-5-13-38(37)25-35)33-82-81-32-48(70-52(74)42(62)26-34-18-21-40(60)22-19-34)57(79)68-46(28-36-11-10-24-64-30-36)54(76)69-47(29-39-31-65-43-15-7-6-14-41(39)43)55(77)66-44(53(75)72-50)16-8-9-23-61/h4-7,10-15,17-22,24-25,30-31,42,44-50,65H,8-9,16,23,26-29,32-33,61-62H2,1-3H3,(H2,63,73)(H,66,77)(H,67,78)(H,68,79)(H,69,76)(H,70,74)(H,71,80)(H,72,75)/t42-,44-,45-,46-,47+,48+,49-,50+/m0/s1
InChIKeyBLEAANKQQSAKNA-AIWSNXPOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRL-2915 (CAS 209006-18-8) Product Profile: Potent hsst2 Antagonist for Somatostatin Receptor Research and Procurement


PRL-2915 (CAS 209006-18-8), chemically defined as H-p-Chloro-Phe-D-Cys-β-(3-pyridyl)-Ala-D-Trp-Lys-tBu-Gly-Cys-2-Nal-NH₂, is a synthetic cyclic octapeptide and a potent antagonist of the human somatostatin subtype 2 receptor (hsst2) with a reported binding affinity (Ki) of 12 nM [1]. It exhibits no agonist activity when tested alone at concentrations up to 10 µM and functions as a functional antagonist, demonstrating an IC₅₀ of 1.8 nM in a rat pituitary growth hormone in vitro antagonist assay versus somatostatin-14 (1 nM) [1]. The compound displays a defined selectivity profile across the five human somatostatin receptor subtypes, with Ki values of >1000 nM (hsst1), 12 nM (hsst2), 100 ± 57 nM (hsst3), 895 nM (hsst4), and 520 nM (hsst5), making it a valuable tool for probing SSTR2-mediated signaling pathways .

Why PRL-2915 (CAS 209006-18-8) Cannot Be Substituted by Generic Somatostatin Analogs: A Procurement Rationale


PRL-2915 is fundamentally distinct from clinically established somatostatin analogs such as lanreotide, octreotide, and pasireotide due to its unique functional role as a high-affinity antagonist at the hsst2 receptor. While lanreotide and octreotide are first-generation agonists that activate SSTR2 to suppress hormone secretion, PRL-2915 blocks this receptor, enabling researchers to dissect SSTR2-specific signaling pathways without confounding receptor activation [1]. Furthermore, PRL-2915 exhibits a unique selectivity fingerprint across the five SSTR subtypes that differs markedly from other antagonists like CYN 154806 or PRL-3195, making it non-interchangeable in experimental systems where precise pharmacological control of SSTR2 is required . Substituting PRL-2915 with an agonist or a less selective antagonist would fundamentally alter the experimental outcome, leading to misinterpretation of SSTR2-mediated effects and potential procurement waste.

Quantitative Differentiation Evidence for PRL-2915 (CAS 209006-18-8) Against Comparators and Analogs


hsst2 Binding Affinity: PRL-2915 vs. Other Somatostatin Antagonists (Ki Comparison)

PRL-2915 exhibits a Ki of 12 nM for the human somatostatin subtype 2 receptor (hsst2), positioning it as a potent antagonist within its class [1]. In comparison, the structurally related antagonist PRL-2970 shows a lower affinity with an IC₅₀ of 1.1 nM in a functional assay but does not have a directly comparable Ki value reported [2]. Another antagonist, PRL-3195, displays a higher Ki of 17 nM for hsst2, indicating that PRL-2915 is approximately 1.4-fold more potent in binding affinity . The selective sst2 antagonist CYN 154806 has a reported pIC₅₀ of 8.58 (equivalent to an IC₅₀ of ~2.6 nM) for human recombinant sst2, but this value is derived from a different assay format (IC₅₀ vs Ki), limiting direct comparison .

Somatostatin Receptor Pharmacology SSTR2 Antagonism Binding Affinity Assay

Functional Antagonism in Rat Pituitary GH Assay: PRL-2915 vs. PRL-2970

In a standardized rat pituitary growth hormone in vitro antagonist assay versus somatostatin-14 (1 nM), PRL-2915 demonstrates an IC₅₀ of 1.8 nM [1]. This functional potency is comparable to that of PRL-2970, which has an IC₅₀ of 1.1 nM in the same assay system, indicating that both compounds are highly effective at blocking somatostatin-induced GH suppression [2]. However, PRL-2915 offers a distinct advantage in selectivity (as detailed in subsequent evidence items), making it the preferred choice when SSTR2 specificity is paramount.

Growth Hormone Secretion In Vitro Functional Assay SSTR2 Antagonism

SSTR Subtype Selectivity Profile: PRL-2915 Demonstrates Distinct Pattern vs. Clinical Agonists and Other Antagonists

PRL-2915 displays a unique selectivity fingerprint across the five human somatostatin receptor subtypes: hsst1 (>1000 nM), hsst2 (12 nM), hsst3 (100 ± 57 nM), hsst4 (895 nM), and hsst5 (520 nM) . This profile contrasts sharply with clinical agonists: lanreotide exhibits high affinity for SSTR2, SSTR3, and SSTR5 (IC₅₀s = 0.5–1.8, 43–107, and 5.6–32 nM, respectively) [1]; octreotide shows affinity for SSTR2 and SSTR5 (IC₅₀s = 0.4–2.1 and 5.6–32 nM) [2]; and pasireotide is a pan-agonist with high affinity for SSTR1,2,3,5 (IC₅₀s = 9.3, 1.0, 1.5, 0.16 nM) [2]. Among antagonists, CYN 154806 shows pIC₅₀ values of 8.58 (sst2), 5.41 (sst1), 6.07 (sst3), 5.76 (sst4), and 6.48 (sst5) . PRL-2915's >80-fold selectivity for hsst2 over hsst3, and >40-fold over hsst5, makes it a more selective SSTR2 antagonist than CYN 154806, which has only ~12-fold selectivity over sst5 based on pIC₅₀ differences.

Receptor Subtype Selectivity SSTR Profiling Off-Target Activity

Lack of Agonist Activity: PRL-2915 is a Pure Antagonist, Unlike Lanreotide and Octreotide

PRL-2915 exhibits no agonist activity when tested alone at concentrations up to 10 µM in cellular assays [1]. This is a critical differentiator from somatostatin agonists like lanreotide and octreotide, which activate SSTR2 to suppress growth hormone secretion. For example, lanreotide at 100 nM inhibits GH release from patient-derived pituitary adenoma cells in vitro [2]. In contrast, PRL-2915 blocks the effects of somatostatin-14 (IC₅₀ = 1.8 nM) without intrinsic activity, confirming its pure antagonist pharmacology [3].

Functional Selectivity Antagonist Profiling SSTR2 Signaling

Urotensin II Receptor Antagonism: PRL-2915 Exhibits Cross-Reactivity Not Seen in Clinical SSTR Agonists

PRL-2915 demonstrates dose-dependent blockade of human urotensin II (hU-II)-induced contractions in rat aortic rings at concentrations of 0.3–30 nM [1]. This activity is mediated through the urotensin II (UTII) receptor, for which PRL-2915 exhibits a Ki of 562 nM for the human receptor and 293 nM for the rat receptor . In contrast, clinical somatostatin agonists such as lanreotide and octreotide do not display significant UTII receptor antagonism at therapeutic concentrations, as their primary mechanism is SSTR activation. This cross-reactivity is a unique feature of PRL-2915 that may be exploited in cardiovascular research or must be accounted for when interpreting results from SSTR-focused studies.

UTII Receptor Cross-Reactivity Vascular Pharmacology

Optimal Research and Procurement Applications for PRL-2915 (CAS 209006-18-8) Based on Evidence


SSTR2-Specific Signaling Pathway Dissection in Endocrinology and Oncology Research

PRL-2915 is ideally suited for in vitro and ex vivo studies requiring selective blockade of the hsst2 receptor without intrinsic activation. Its Ki of 12 nM for hsst2 and lack of agonist activity up to 10 µM make it a precise tool for investigating SSTR2-mediated growth hormone regulation, cell proliferation, and apoptosis pathways. Researchers studying pituitary adenomas, neuroendocrine tumors, or SSTR2-expressing cancers can use PRL-2915 to isolate SSTR2-specific effects from those mediated by other SSTR subtypes or receptor cross-talk. [1]

Functional Antagonism Assays for Growth Hormone Secretion

The validated IC₅₀ of 1.8 nM in a rat pituitary GH antagonist assay positions PRL-2915 as a reliable standard for functional assays measuring somatostatin-induced GH suppression. This assay can be adapted for screening novel SSTR2 modulators or for quality control of SSTR2-targeted biologics. Procurement of PRL-2915 ensures consistency in assay performance across studies and laboratories. [2]

Urotensin II Receptor Research in Cardiovascular Pharmacology

PRL-2915's ability to block hU-II-induced vasoconstriction (0.3–30 nM) and its moderate affinity for UTII receptors (Ki = 293–562 nM) make it a valuable reference compound for studies on urotensinergic signaling in vascular biology and hypertension research. This dual SSTR2/UTII receptor activity is unique among somatostatin analogs and can be exploited to explore receptor interactions and signaling cross-talk. [3]

Pharmacological Profiling of SSTR Subtype Selectivity

Given its well-defined selectivity profile across hsst1-5 (Ki: >1000, 12, 100±57, 895, 520 nM), PRL-2915 serves as a benchmark antagonist for characterizing novel SSTR ligands. Its distinct pattern can be used to calibrate receptor binding assays and to assess the selectivity of new chemical entities targeting the somatostatin receptor family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRL 2915

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.